

Introduction: The Significance of 4-Iodo-1H-pyrazolo[3,4-b]pyridine

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Compound of Interest

Compound Name: 4-Iodo-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1399618

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4-Iodo-1H-pyrazolo[3,4-b]pyridine is a critical heterocyclic building block in modern medicinal chemistry. With a molecular formula of $C_6H_4IN_3$ and a molecular weight of 245.02 g/mol, its structure is a fusion of pyrazole and pyridine rings, featuring a strategically placed iodine atom. [1] This iodination makes it an exceptionally versatile intermediate for introducing molecular diversity through cross-coupling reactions like Suzuki or Buchwald-Hartwig. [1] Its primary application lies in the synthesis of advanced kinase inhibitors for targeted cancer therapies, making precise and reliable analytical characterization paramount in drug discovery and development pipelines. [1][2][3]

Mass spectrometry (MS) is the cornerstone technique for the structural elucidation, purity assessment, and quantification of this key intermediate and its derivatives. This guide provides a comprehensive overview of the mass spectrometric analysis of **4-Iodo-1H-pyrazolo[3,4-b]pyridine**, rooted in the principles of scientific integrity and field-proven application.

Part 1: Ionization & Qualitative Analysis - Unveiling the Molecular Blueprint

The initial step in any mass spectrometric analysis is the gentle conversion of the neutral analyte molecule into a gas-phase ion. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties.

Rationale for Ionization Technique Selection

For a polar, heterocyclic compound like **4-Iodo-1H-pyrazolo[3,4-b]pyridine**, Electrospray Ionization (ESI) is the method of choice, particularly when coupled with liquid chromatography (LC). ESI is a "soft" ionization technique that imparts minimal excess energy to the analyte, thereby preserving the molecular structure and maximizing the abundance of the molecular ion. [4] This is crucial for unambiguous molecular weight determination. The presence of basic nitrogen atoms on the pyrazolopyridine core readily accepts a proton in the acidic mobile phases typically used in reversed-phase LC, leading to the efficient formation of the protonated molecule, $[M+H]^+$.

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation

To ensure the utmost confidence in identification, initial analysis should be performed on a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument. HRMS provides a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Parameter	Theoretical Value	Observed Value (Example)
Molecular Formula	C ₆ H ₄ IN ₃	-
Neutral Monoisotopic Mass	244.9450	-
Protonated Ion $[M+H]^+$	C ₆ H ₅ IN ₃ ⁺	-
Theoretical m/z	245.9528	245.9525
Mass Accuracy	-	< 5 ppm

This table illustrates the principle of HRMS for elemental composition confirmation.

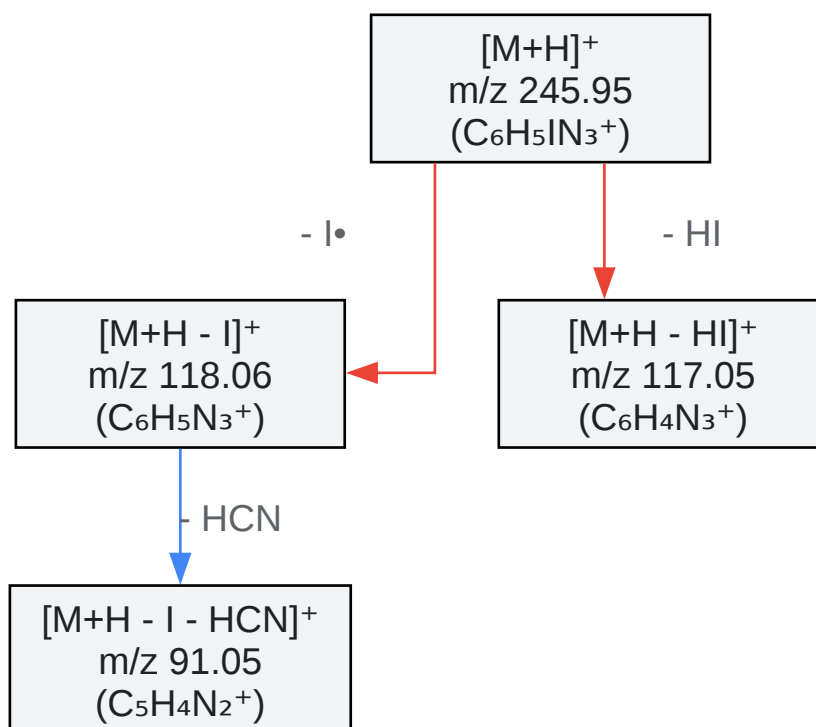
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation. In this process, the protonated molecular ion ($[M+H]^+$ at m/z 245.95) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of **4-iodo-1H-pyrazolo[3,4-b]pyridine** is governed by the established principles of ion chemistry for halogenated and nitrogen-containing heterocyclic compounds.[5][6][7]

Key Predicted Fragmentation Pathways:

- **Loss of Iodine:** The carbon-iodine bond is the weakest point in the structure, making its cleavage a primary fragmentation route. This can occur via the neutral loss of an iodine radical ($I\cdot$, 127 Da) or hydrogen iodide (HI, 128 Da). The loss of the iodine atom is a hallmark fragmentation for halogenated compounds.[6][7]
- **Ring Cleavage:** Following or preceding other fragmentations, the stable pyrazolopyridine ring system can be induced to cleave. A common neutral loss from nitrogen-containing heterocycles is the expulsion of hydrogen cyanide (HCN, 27 Da).[6][8]



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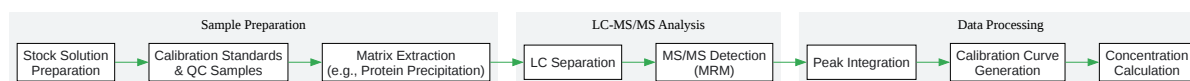
Caption: Predicted MS/MS fragmentation pathway for **4-iodo-1H-pyrazolo[3,4-b]pyridine**.

Part 2: Quantitative Analysis by LC-MS/MS - A Protocol for Drug Development

In a drug development context, quantifying the analyte—whether as a key intermediate, an active pharmaceutical ingredient (API), or a metabolite—is a critical task.^{[9][10]} Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this purpose due to its exceptional sensitivity and selectivity.^{[11][12]}

Experimental Workflow Overview

The quantitative workflow is a multi-step process that demands precision at every stage to ensure data integrity and reproducibility.



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Caption: Standard workflow for quantitative analysis by LC-MS/MS.

Step-by-Step Quantitative Method Protocol

This protocol outlines a robust starting point for the development and validation of an LC-MS/MS method for **4-Iodo-1H-pyrazolo[3,4-b]pyridine**.

1. Preparation of Standards and Quality Controls (QCs):

- Prepare a primary stock solution of **4-Iodo-1H-pyrazolo[3,4-b]pyridine** in a suitable organic solvent (e.g., DMSO or Methanol) at 1 mg/mL.
- Perform serial dilutions in the appropriate matrix (e.g., plasma, reaction buffer, or formulation blank) to create calibration standards covering the desired concentration range (e.g., 1-1000 ng/mL).

- Prepare QC samples at low, medium, and high concentrations, independent of the calibration standards.

2. Sample Preparation (Example: from Plasma):

- To 50 μ L of plasma sample (calibrator, QC, or unknown), add 150 μ L of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at $>12,000 \times g$ for 10 minutes to pellet the precipitate.
- Transfer the supernatant to a clean vial or 96-well plate for injection. This protein precipitation step is crucial for reducing matrix effects.[\[10\]](#)[\[12\]](#)

3. LC-MS/MS System and Conditions:

- The method parameters below serve as a validated starting point. Optimization may be required based on the specific instrumentation and application.

Parameter	Recommended Condition	Rationale
LC Column	C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 μ m)	Provides excellent retention and peak shape for heterocyclic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Promotes protonation for efficient ESI+ ionization.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Strong organic solvent for elution.
Flow Rate	0.4 mL/min	Standard for analytical scale columns.
Gradient	5% B to 95% B over 3 minutes	Ensures elution of the analyte and cleaning of the column.
Injection Volume	5 μ L	Balances sensitivity with potential for column overload.
Ionization Mode	ESI, Positive	Optimal for protonating basic nitrogen centers.
MRM Transition	Quantifier: 245.9 -> 118.1 Qualifier: 245.9 -> 91.0	Quantifier: Most intense, stable fragment (loss of I). Qualifier: Confirmatory fragment (loss of I and HCN).
Collision Energy	To be optimized empirically	Instrument-dependent parameter tuned for maximum signal.

4. Method Validation:

- The developed method must be validated according to regulatory guidelines (e.g., FDA or ICH).[\[13\]](#)
- Key validation parameters include:
- Specificity & Selectivity: Absence of interfering peaks at the analyte's retention time.
- Linearity: Correlation coefficient (r^2) > 0.99 for the calibration curve.

- Accuracy & Precision: QC sample concentrations should be within $\pm 15\%$ of the nominal value ($\pm 20\%$ at the lower limit of quantification).
- Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.^[10]
- Stability: Analyte stability under various storage and processing conditions.

Conclusion

The mass spectrometric analysis of **4-Iodo-1H-pyrazolo[3,4-b]pyridine** is a multi-faceted process that provides essential information for researchers in drug discovery and development. High-resolution MS confirms its identity with high fidelity, while tandem MS elucidates its structure through predictable fragmentation pathways, primarily involving the loss of the iodine substituent. For quantitative applications, a well-developed and validated LC-MS/MS method operating in MRM mode provides the sensitivity, selectivity, and reliability required for decision-making in a regulated environment. The protocols and insights presented in this guide serve as a robust framework for the successful implementation of these critical analytical techniques.

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